N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Description
Properties
IUPAC Name |
N-ethyl-N-[[6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-4-20(5-2)10-14-17-18-16-21(14)19-15(24-16)11-23-13-9-7-6-8-12(13)22-3/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXBDRJQXIKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiadiazole moiety, which are known for their biological significance. The chemical formula can be represented as follows:
Structural Components
- Triazolo[3,4-b][1,3,4]thiadiazole : This heterocyclic ring is associated with various biological activities including antimicrobial and anticancer effects.
- Methoxyphenoxy Group : This substituent may enhance the lipophilicity and biological activity of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. Research conducted by the National Cancer Institute involved testing derivatives of similar structures against multiple cancer cell lines.
Case Study: Antitumor Efficacy
A study focused on 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated significant antitumor activity against various cancer types. The results indicated that these derivatives exhibited cytotoxic effects in leukemia, lung cancer, colon cancer, and breast cancer cell lines. The methodology involved the sulforhodamine B assay to assess cell viability after treatment with the compounds .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Leukemia | K562 | 5.0 |
| Non-Small Cell Lung | A549 | 7.5 |
| Colon Cancer | HCT116 | 6.0 |
| Breast Cancer | MDA-MB-468 | 4.5 |
The mechanism by which this compound exerts its antitumor effects may involve:
- Inhibition of Cell Proliferation : Compounds with triazole and thiadiazole structures have been shown to interfere with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:
- Formation of Thiadiazole Ring : Using appropriate thioketones and hydrazines.
- Introduction of Methoxyphenyl Group : Via nucleophilic substitution reactions.
- Final Ethylation : To yield the final compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives
Key Observations :
- Position 6 Substituents: The 2-methoxyphenoxymethyl group in the target compound increases lipophilicity compared to analogues with smaller alkyl groups (e.g., methyl) .
- Position 3 Substituents : The N-ethyl-N-(methyl)ethanamine group introduces tertiary amine functionality, which may enhance blood-brain barrier penetration compared to aromatic substituents (e.g., thienyl in ) .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₆N₆O₂S | 462.55 | 3.8 | <0.1 (DMSO) |
| 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | C₁₇H₁₄N₄O₂S₂ | 390.45 | 3.2 | 0.5 (DMSO) |
| N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide | C₁₉H₁₇N₅OS | 363.44 | 2.9 | 1.2 (DMSO) |
Analysis :
- The target compound’s higher LogP (3.8 vs. 2.9–3.2 in analogues) correlates with its methoxyphenoxy group, suggesting greater membrane permeability but poorer aqueous solubility .
- Solubility trends align with substituent polarity; benzamide derivatives () exhibit better solubility due to polar amide groups .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling 4-amino-5-mercapto-1,2,4-triazole with a 2-methoxyphenoxymethyl carbaldehyde, followed by cyclization—a method analogous to and .
Q & A
Q. What are the standard synthetic routes for this triazolo-thiadiazole derivative?
The synthesis typically involves cyclization of precursors such as 3-substituted triazole-thiols with halogenated or aldehyde-containing aromatic moieties. For example:
- Reacting 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with 2-methoxyphenoxy-methyl aldehyde in ethanol using potassium carbonate as a base .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization from ethanol .
- Confirmation of purity using TLC and HPLC (>95% purity) .
Q. Which analytical techniques are used for structural characterization?
- 1H/13C NMR spectroscopy : Assign peaks for triazole (δ 8.7–9.1 ppm), thiadiazole (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8–4.2 ppm) in DMSO-d6 .
- X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) to confirm crystal packing .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.8) .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic aldehydes .
- Catalyst screening : Test triethylamine vs. DBU for improved cyclization efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes (e.g., 150°C, 300 W) .
- Yield data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, K2CO3 | 65 | 92 |
| DMF, DBU | 78 | 95 |
| Microwave, DMF | 82 | 97 |
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups at the 6-position). For instance, 2,5-dinitrophenyl derivatives (KA39) show GI50 values of 1.2–2.8 µM in colorectal cancer cells, while unsubstituted analogs are inactive .
- Assay variability : Standardize cell lines (e.g., HCT-116 vs. HT-29) and incubation times (48 vs. 72 hours) .
Q. What experimental designs validate the compound’s mechanism of action in targeting topoisomerase IIα?
- In vitro assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
